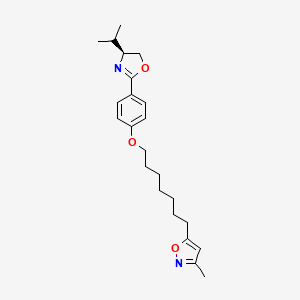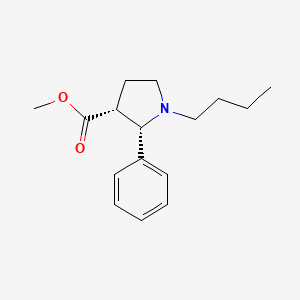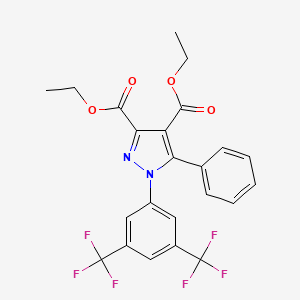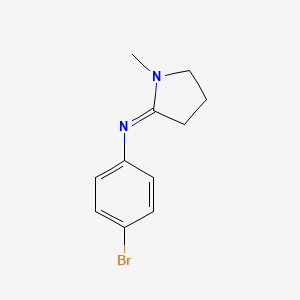![molecular formula C14H19NO B12895906 Cis-2-phenyloctahydroisoxazolo[2,3-a]azepine](/img/structure/B12895906.png)
Cis-2-phenyloctahydroisoxazolo[2,3-a]azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-2-phenyloctahydroisoxazolo[2,3-a]azepine is a seven-membered heterocyclic compound containing nitrogen and oxygen atoms within its ring structure. This compound is part of the broader class of azepines, which are known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cis-2-phenyloctahydroisoxazolo[2,3-a]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-(2-formylphenoxy)acetic acid with various amines and nucleophilic reagents in a one-pot reaction . This method does not require a catalyst and can efficiently produce the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of one-pot synthesis and multicomponent reactions are likely employed to achieve high yields and purity in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Cis-2-phenyloctahydroisoxazolo[2,3-a]azepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Aplicaciones Científicas De Investigación
Cis-2-phenyloctahydroisoxazolo[2,3-a]azepine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of biologically active compounds with potential therapeutic effects.
Medicine: Its derivatives are explored for their pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cis-2-phenyloctahydroisoxazolo[2,3-a]azepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- Pyrrolo[1,2-a]azepine
- Pyrido[1,2-a]azepine
- Oxazepine
- Thiazepine
Uniqueness
Cis-2-phenyloctahydroisoxazolo[2,3-a]azepine is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C14H19NO |
|---|---|
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
(2R,3aS)-2-phenyl-2,3,3a,4,5,6,7,8-octahydro-[1,2]oxazolo[2,3-a]azepine |
InChI |
InChI=1S/C14H19NO/c1-3-7-12(8-4-1)14-11-13-9-5-2-6-10-15(13)16-14/h1,3-4,7-8,13-14H,2,5-6,9-11H2/t13-,14+/m0/s1 |
Clave InChI |
QGCXLNCCIRBLMH-UONOGXRCSA-N |
SMILES isomérico |
C1CC[C@H]2C[C@@H](ON2CC1)C3=CC=CC=C3 |
SMILES canónico |
C1CCC2CC(ON2CC1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Imidazo[1,2-a]pyrazin-8-amine, N-[2-(4-morpholinyl)ethyl]-3-phenyl-](/img/structure/B12895834.png)
![2'-Deoxy-8-[4-(hydroxymethyl)phenyl]guanosine](/img/structure/B12895837.png)



![2-(Hydroxymethyl)benzo[d]oxazole-7-carbonyl chloride](/img/structure/B12895874.png)
![7-Chloro-N-(3-methylbutyl)imidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12895880.png)
![3,6-Bis(4-ethoxyphenyl)furo[3,2-b]furan-2,5-dione](/img/structure/B12895883.png)


![4-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan](/img/structure/B12895913.png)
